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Compound of Interest

Compound Name: ag556

Cat. No.: B1205559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AG556 is a tyrphostin derivative that acts as a selective inhibitor of the Epidermal Growth

Factor Receptor (EGFR) tyrosine kinase. EGFR is a key signaling protein that, when

dysregulated, is implicated in the proliferation of various cancer cells. As such, inhibitors of

EGFR like AG556 are valuable tools in cancer research and drug discovery. High-throughput

screening (HTS) assays are essential for identifying and characterizing novel kinase inhibitors

from large compound libraries. These application notes provide detailed protocols for both

biochemical and cell-based HTS assays to evaluate the inhibitory activity of compounds such

as AG556 against EGFR.

Mechanism of Action of AG556
AG556 is a selective inhibitor of EGFR with a reported IC50 value of approximately 1.1 µM to 5

µM. It is selective for EGFR over other kinases like HER2/ErbB2 (IC50 > 500 µM). AG556
exerts its effect by competing with ATP for the binding site in the catalytic domain of the EGFR

kinase, thereby preventing the autophosphorylation of the receptor and the subsequent

activation of downstream signaling pathways that promote cell growth and proliferation.
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The following tables provide a representative summary of data that can be obtained from high-

throughput screening of EGFR inhibitors.

Table 1: Biochemical Assay - LANCE Ultra TR-FRET EGFR Kinase Assay

Parameter Value

Positive Control (No Inhibitor)

Mean Signal (RFU) 25,000

Standard Deviation (SD) 1,500

Negative Control (High Concentration of

Staurosporine)

Mean Signal (RFU) 500

Standard Deviation (SD) 100

Z'-Factor 0.78

AG556 IC50 4.2 µM

Gefitinib (Reference Inhibitor) IC50 35 nM

Table 2: Cell-Based Assay - AlphaLISA SureFire Ultra Phospho-EGFR (Tyr1068) Assay
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Parameter Value

Positive Control (EGF Stimulated)

Mean Signal (Counts) 800,000

Standard Deviation (SD) 60,000

Negative Control (Unstimulated)

Mean Signal (Counts) 20,000

Standard Deviation (SD) 5,000

Z'-Factor 0.82

AG556 IC50 3.5 µM

Erlotinib (Reference Inhibitor) IC50 20 nM

Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening of
EGFR Inhibitors using LANCE Ultra TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay for measuring the activity of recombinant EGFR kinase in a 384-well format. The assay

measures the phosphorylation of a ULight™-labeled peptide substrate by EGFR.

Materials:

Recombinant Human EGFR (catalytic domain)

LANCE Ultra ULight™-poly-GT peptide substrate

LANCE Eu-W1024 anti-phosphotyrosine antibody (PT66)

LANCE Detection Buffer (10X)

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-
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ATP

AG556 and other test compounds

Staurosporine (positive control inhibitor)

384-well low-volume white plates

TR-FRET enabled plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of AG556 and other test compounds in

100% DMSO. Then, dilute these stocks into the Assay Buffer to achieve the final desired

concentrations with a final DMSO concentration of 1%.

Enzyme and Substrate Preparation: Prepare a solution of EGFR and ULight™-poly-GT

substrate in Assay Buffer.

Assay Plate Preparation: To each well of a 384-well plate, add:

2.5 µL of the compound solution (or DMSO for controls).

5 µL of the EGFR/ULight™-poly-GT substrate mix.

Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The

final concentrations should be in the range of 1-5 nM EGFR, 50 nM ULight™-poly-GT, and

10 µM ATP.

Incubation: Incubate the plate at room temperature for 60 minutes.

Stop and Detect: Add 5 µL of the LANCE Eu-W1024 anti-phosphotyrosine antibody diluted in

LANCE Detection Buffer containing EDTA to stop the reaction and initiate the detection

process.

Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody

binding.
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Data Acquisition: Read the plate on a TR-FRET enabled plate reader with excitation at 320

nm and emission at 615 nm (Europium) and 665 nm (ULight™). The TR-FRET signal is

calculated as the ratio of the emission at 665 nm to that at 615 nm.

Protocol 2: Cell-Based High-Throughput Screening for
EGFR Phosphorylation using AlphaLISA SureFire Ultra
This protocol describes a no-wash, cell-based assay to measure the phosphorylation of

endogenous EGFR at tyrosine 1068 (Tyr1068) in A431 cells, a human epidermoid carcinoma

cell line with high EGFR expression.

Materials:

A431 cells

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

AlphaLISA SureFire Ultra Phospho-EGFR (Tyr1068) + Total EGFR Assay Kit

Human Epidermal Growth Factor (EGF)

AG556 and other test compounds

Erlotinib (reference inhibitor)

384-well clear-bottom, white-walled tissue culture plates

AlphaScreen-enabled plate reader

Procedure:

Cell Seeding: Seed A431 cells into 384-well plates at a density of 10,000 cells per well in 20

µL of culture medium and incubate overnight.

Serum Starvation: The next day, remove the culture medium and replace it with 20 µL of

serum-free DMEM. Incubate for 4-6 hours.
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Compound Treatment: Add 5 µL of diluted AG556 or other test compounds to the wells and

incubate for 1 hour at 37°C.

EGF Stimulation: Add 5 µL of EGF solution to a final concentration of 100 ng/mL to all wells

except the unstimulated controls. Incubate for 10 minutes at 37°C.

Cell Lysis: Remove the medium and add 10 µL of the provided Lysis Buffer to each well.

Incubate for 15 minutes at room temperature with gentle shaking.

Detection: Transfer 5 µL of the cell lysate to a 384-well white assay plate. Add 5 µL of the

Acceptor Mix (containing AlphaLISA Acceptor beads and one of the antibodies) and incubate

for 1 hour at room temperature.

Donor Bead Addition: Add 5 µL of the Donor Mix (containing Streptavidin-coated Donor

beads and the second, biotinylated antibody).

Final Incubation: Incubate for 1 hour at room temperature in the dark.

Data Acquisition: Read the plate on an AlphaScreen-enabled plate reader.

Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of AG556.

Caption: General workflow for high-throughput screening of kinase inhibitors.

To cite this document: BenchChem. [Application Notes and Protocols for AG556 in High-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205559?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

